N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide
Overview
Description
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide, commonly known as Br-MBC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Br-MBC belongs to a class of compounds known as benzylamines, and its unique chemical structure makes it a promising candidate for various research studies. In
Scientific Research Applications
Analytical Methods Development
- Detection in Biological Samples : Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative similar to N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide, in serum and urine in a case of severe intoxication (Poklis et al., 2014).
Chemical Synthesis and Structure Elucidation
- Synthesis and Analysis : Abiedalla et al. (2021) synthesized N-benzyl phenethylamines derivatives and analyzed them using gas chromatography and mass spectrometry (GC–MS). This study provides insights into the synthesis pathways and structural characteristics of compounds related to N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide (Abiedalla et al., 2021).
Photodynamic Therapy Application
- Potential in Cancer Treatment : Pişkin et al. (2020) investigated a new zinc phthalocyanine substituted with a derivative similar to N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide for its properties useful in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Natural Products and Biological Activity
- Bromophenol Derivatives Study : Zhao et al. (2004) isolated bromophenol derivatives from red algae, including compounds structurally related to N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide, and evaluated their biological activity (Zhao et al., 2004).
Pharmaceutical Intermediate Synthesis
- Synthesis of Related Compounds : Wang Ling-ya (2015) discussed the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an intermediate used in the synthesis of related compounds, highlighting its application in medicine and chemistry (Wang Ling-ya, 2015).
properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13;/h8-10,13,17H,2-7,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMWPPACIBCPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCCC2)Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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